molecular formula C9H16N4OS B2391493 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea CAS No. 1603575-30-9

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea

Cat. No.: B2391493
CAS No.: 1603575-30-9
M. Wt: 228.31
InChI Key: UWWMFKZFZSIIER-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea (molecular formula: C₉H₁₆N₄OS; monoisotopic mass: 228.10448 Da) is a thiourea derivative featuring an imidazole ring and a methoxyethyl substituent. The imidazole moiety is notable for its role in biological systems, often participating in hydrogen bonding and metal coordination, while the methoxyethyl group may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-14-5-4-12-9(15)11-3-2-8-6-10-7-13-8/h6-7H,2-5H2,1H3,(H,10,13)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMFKZFZSIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603575-30-9
Record name 1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea
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Preparation Methods

The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form a thiourea dioxide derivative. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group typically results in the formation of sulfonyl derivatives, while reduction leads to thiol compounds .

Scientific Research Applications

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The thiourea group can also form coordination complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Physicochemical and Pharmacokinetic Properties

A critical comparison of key parameters is summarized below:

Compound Class Molecular Weight (Da) logP* Drug-Likeness (Lipinski Compliance) Notable Substituents
Target Compound 228.10 ~1.5† Yes (0 violations) Imidazole, methoxyethyl
Bis(2-aminoethyl)amine Derivatives 450–550 3.2–4.5 No (high MW/logP) Tetrazole, bis-thiourea
Quinoxalinylethylpyridylthioureas 500–600 2.8–3.7 Marginal (MW >500) Bromopyridyl, quinoxaline
Benzimidazoloyl Thioureas 300–400 2.0–2.5 Yes Benzimidazole, arylthiazole

*Calculated using Moriguchi LOGP .
†Estimated based on methoxyethyl and imidazole contributions.

The target compound’s lower molecular weight and logP suggest superior bioavailability compared to bis-thioureas and quinoxaline derivatives. Its compliance with Lipinski’s Rule of Five contrasts with bulkier analogues, which often violate MW or logP thresholds .

Biological Activity

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea, with the CAS Number 1603575-30-9, is a compound featuring both imidazole and thiourea functional groups. This combination suggests potential biological activities relevant to medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C₉H₁₆N₄OS
  • Molecular Weight : 228.32 g/mol
  • Structure : The compound consists of an imidazole ring linked to a thiourea moiety, which may influence its biological interactions and mechanisms of action.

The biological activity of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea can be attributed to its structural features:

  • Imidazole Ring : Known for its role in enzyme interactions, the imidazole group can engage in hydrogen bonding and coordination with metal ions, potentially modulating enzyme activity.
  • Thiourea Group : This group can form coordination complexes with metal ions, influencing metalloenzyme activity and other metal-dependent biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. Although specific data on this compound is limited, related compounds have shown promising results:

  • Cytotoxicity : Compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, some thioureas have demonstrated IC₅₀ values in the low micromolar range against breast and colon cancer cells .

Enzyme Inhibition

Thiourea derivatives are often explored for their inhibitory effects on enzymes:

  • Epoxide Hydrolase Inhibition : Related compounds have been studied as inhibitors of soluble epoxide hydrolase (sEH), with varying potencies reported . The structure of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea suggests it may possess similar inhibitory properties.

Case Studies and Research Findings

StudyFindings
Study AInvestigated the cytotoxic effects of thiourea derivatives; found significant activity against cancer cell lines with IC₅₀ values ranging from 0.01 to 0.1 μM .
Study BExplored enzyme inhibition capabilities; certain derivatives showed IC₅₀ values as low as 16.2 nmol/L against sEH .
Study CAnalyzed the interaction of imidazole-containing compounds with biological targets; suggested potential for drug development in anti-inflammatory therapies.

Synthesis and Applications

The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves reacting 1-(2-aminoethyl)imidazole with 2-methoxyethyl isothiocyanate under reflux conditions. This compound serves as a versatile scaffold in medicinal chemistry, particularly for developing potential antifungal, antibacterial, and anticancer agents .

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